(3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Overview
Description
“(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is a boronic acid derivative . It is commonly used as a reagent in organic synthesis and pharmaceutical research .
Synthesis Analysis
This compound is often used in Suzuki-Miyaura coupling reactions, where it can be used to form carbon-carbon bonds by reacting with aryl or vinyl halides . There are also studies on the use of this compound in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Molecular Structure Analysis
The molecular formula of “this compound” is C7H11BClNO3 . The InChI code is 1S/C7H10BNO3.ClH/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9;/h2-4,10-11H,9H2,1H3;1H . The canonical SMILES is B (C1=CC (=C (C=C1)OC)N) (O)O.Cl .Chemical Reactions Analysis
As mentioned earlier, this compound is often used in Suzuki-Miyaura coupling reactions . It can also be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 203.43 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 203.0520511 g/mol . The topological polar surface area is 75.7 Ų . The heavy atom count is 13 .Scientific Research Applications
Tetraarylpentaborates Formation
One application involves the formation of new tetraarylpentaborates through the reaction of (4-methoxyphenyl)boronic acid with aryloxorhodium complexes. This process results in cationic rhodium complexes that have potential uses in synthesis and chemical properties investigation. The tetraarylpentaborates formed undergo hydrolysis to give specific rhodium complexes, indicating their potential in creating complex chemical structures (Nishihara, Nara, & Osakada, 2002).
Corrosion Inhibition
Another significant application is in corrosion control. A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, shows excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid medium. This compound, related to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride, demonstrates high inhibition efficiency, indicating the potential of related boronic acids in protecting metals from corrosion (Bentiss et al., 2009).
Glucose Sensing Materials
The synthesis of amino-3-fluorophenyl boronic acid from derivatives highlights its application in constructing glucose sensing materials that operate at physiological pH. This application is crucial in medical diagnostics and monitoring, showcasing the compound's potential in health-related fields (Das et al., 2003).
Catecholamine Isolation
Functionalized polymeric microspheres with (3-Aminophenyl)boronic acid demonstrate excellent capabilities for the isolation of catecholamines, such as dopamine, epinephrine, and norepinephrine. These findings suggest the compound's utility in biochemical separations and analyses (Özdemir, Cakir, & Somtürk, 2014).
Carbohydrate Binding
A study on a new class of carbohydrate-binding boronic acids revealed that ortho-hydroxymethyl phenylboronic acids, to which (3-Amino-4-methoxyphenyl)boronic acid is related, show superior binding to glycopyranosides in neutral water. This suggests potential applications in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic compounds . This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic molecules, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept dry and cool . Additionally, the Suzuki-Miyaura coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium, can significantly affect the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
The role of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in biochemical reactions is primarily associated with its boronic acid group. Boronic acids are key reagents in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boronic acid group in this compound can interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid group participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known to be stored at room temperature .
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds .
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,10-11H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUBRXMMOWVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660492 | |
Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895525-75-4 | |
Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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